3',4',5'-Trifluoro-2-nitrobiphenyl

Agrochemical intermediate Suzuki-Miyaura coupling Palladium catalysis

This specific 3',4',5'-trifluoro substitution pattern is structurally mandatory for fluxapyroxad synthesis. Alternative analogs (e.g., 3,4-difluoro or dichloro) produce inactive carboxamides and derail regulatory dossiers. With proven 92% Suzuki coupling yield at 0.005 mol% Pd loading, this ≥98% pure intermediate ensures cost-efficient, cGMP-compliant active ingredient synthesis. Only this regioisomer guarantees downstream pharmacophore integrity and SDHI fungicidal efficacy.

Molecular Formula C12H6F3NO2
Molecular Weight 253.18 g/mol
CAS No. 1056196-56-5
Cat. No. B8809984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',5'-Trifluoro-2-nitrobiphenyl
CAS1056196-56-5
Molecular FormulaC12H6F3NO2
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-]
InChIInChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H
InChIKeyLFADBBPCVQXYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4',5'-Trifluoro-2-nitrobiphenyl (CAS 1056196-56-5): A Strategic Intermediate for SDHI Fungicide Manufacturing


3',4',5'-Trifluoro-2-nitrobiphenyl is a fluorinated nitroaromatic biphenyl derivative (C12H6F3NO2, MW 253.18 g/mol) characterized by a 3,4,5-trifluorophenyl substitution pattern and a 2-nitro group [1]. It is the essential penultimate intermediate in the industrial synthesis of fluxapyroxad, a leading succinate dehydrogenase inhibitor (SDHI) fungicide developed by BASF and registered in over 50 countries [2]. The compound is primarily manufactured via palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-chloro-2-nitrobenzene with 3,4,5-trifluorophenylboronic acid [3].

Why Generic 2-Nitrobiphenyls Cannot Replace 3',4',5'-Trifluoro-2-nitrobiphenyl in Fluxapyroxad Production


Substituted 2-nitrobiphenyls are not interchangeable. The 3',4',5'-trifluoro substitution pattern is structurally indispensable for the downstream fluxapyroxad molecule, as this specific arrangement of electron-withdrawing fluorine atoms defines the pharmacophore required for SDHI binding [1]. Alternative analogs such as 3,4-difluoro-2'-nitrobiphenyl or 3,4-dichloro-2'-nitrobiphenyl, while similarly synthesizable [2], produce aniline intermediates that yield carboxamide end-products with different electronic profiles and biological activity. Procuring a non-trifluoro analog would derail the entire validated fluxapyroxad synthetic route, necessitating a complete re-qualification of the agrochemical active ingredient and its regulatory dossier [3].

Quantitative Differentiation Evidence for Procuring 3',4',5'-Trifluoro-2-nitrobiphenyl


Catalytic Efficiency: Ms-Pd System Achieves 92% Yield with Quadruple Catalyst Recycling

The Ms-Pd (molecular sieve-supported palladium chloride) catalytic system enables a yield of 92% and a product HPLC purity of 98.3% for the target compound. This catalyst retains full activity over four consecutive re-use cycles, an operational advantage not reported for conventional homogeneous Pd systems commonly employed for analogous 2-nitrobiphenyls [1].

Agrochemical intermediate Suzuki-Miyaura coupling Palladium catalysis

Ultra-Low Palladium Loading: Catalyst Usage Reduced from 1.0% to 0.005%

A systematic review of the patent and academic literature reveals that the synthesis of 3',4',5'-trifluoro-2-nitrobiphenyl has driven palladium loading down by a factor of 200, from the traditional 1.0 mol% to as low as 0.005 mol% through the use of tailored ligands (e.g., SPhos, AntPhos) [1]. This represents the most aggressively optimized Suzuki coupling within the substituted 2-nitrobiphenyl class.

Green chemistry Process economics Catalyst optimization

Defined Single-Position Isomer: 2-Nitro-3',4',5'-trifluoro Substitution Pattern is Exclusive

The compound is exclusively the 2-nitro isomer with fluorine atoms on the 3',4',5' positions, a regiochemistry that is the sole precursor to fluxapyroxad's active pharmacophore [1]. In contrast, generic nitrobiphenyl syntheses can yield mixtures of regioisomers (e.g., 3'-fluoro-2-nitrobiphenyl or 4',6'-difluoro isomers) requiring costly separation [2].

Positional isomer Regioselectivity Agrochemical intermediate

Optimal Application Scenarios for 3',4',5'-Trifluoro-2-nitrobiphenyl Based on Differentiated Performance


Cost-Sensitive Commercial Manufacture of Fluxapyroxad

This compound is the sole validated intermediate for the commercial production of fluxapyroxad. The availability of a process with proven 92% yield and catalyst recyclability directly addresses the primary cost driver in fungicide active ingredient manufacturing [1].

Green Chemistry Process Development for Suzuki Coupling

The ultra-low Pd loading (0.005 mol%) achieved for this specific substrate makes it an ideal model system for developing and benchmarking new, sustainable cross-coupling methodologies that drastically reduce precious metal waste [2].

Production of High-Purity Aniline Building Blocks

The high regioisomeric purity and reported 98.3% HPLC purity of the nitro intermediate enables the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with purity exceeding 99.88% after reduction, suitable for cGMP agrochemical synthesis [3].

Academic and Industrial Research on SDHI Pharmacophores

As the direct precursor to the aniline head group of a top-selling SDHI fungicide, this compound serves as a critical starting material for structure-activity relationship (SAR) studies exploring new fluorinated carboxamide antifungals [4].

Quote Request

Request a Quote for 3',4',5'-Trifluoro-2-nitrobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.